molecular formula C17H25N5O2 B2510098 4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-79-8

4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2510098
CAS No.: 904372-79-8
M. Wt: 331.42
InChI Key: CNQNQYOPDFPWDQ-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes multiple methyl and isopropyl groups attached to a purine-imidazole fused ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted purine and imidazole derivatives under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the fused ring system. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of starting materials, reaction optimization, and purification processes such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may be conducted at elevated temperatures in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and application.

Scientific Research Applications

4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

  • 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
  • 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

What sets 4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of multiple methyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-9(2)8-20-15(23)13-14(19(7)17(20)24)18-16-21(10(3)4)11(5)12(6)22(13)16/h9-10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNQYOPDFPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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